

# Combination Therapy of BMS-986158 and Ruxolitinib Shows Promise in Myelofibrosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986158 |           |
| Cat. No.:            | B606289    | Get Quote |

New York, NY – November 24, 2025 – The combination of the novel BET inhibitor, **BMS-986158**, with the established JAK inhibitor, ruxolitinib, is demonstrating promising efficacy and a manageable safety profile in patients with intermediate- to high-risk myelofibrosis (MF). Preliminary data from the ongoing CA011-023 phase 1/2 clinical trial suggest that this combination therapy could offer a significant improvement over existing treatment options by targeting complementary signaling pathways involved in the disease's progression.

Myelofibrosis is a serious bone marrow disorder characterized by the formation of scar tissue in the bone marrow, leading to severe anemia, weakness, fatigue, and an enlarged spleen. Ruxolitinib, a potent inhibitor of Janus kinases JAK1 and JAK2, has been a standard of care for myelofibrosis, effectively reducing spleen size and alleviating symptoms.[1] However, its effects on the underlying disease biology are limited. **BMS-986158**, an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, represents a novel therapeutic approach. BET proteins are epigenetic "readers" that regulate the transcription of genes involved in inflammation and cancer cell growth.[2][3] By inhibiting BET proteins, **BMS-986158** can modulate the expression of key oncogenes and inflammatory cytokines implicated in myelofibrosis.[4]

The rationale for combining a BET inhibitor with a JAK inhibitor lies in their potential for synergistic effects. While ruxolitinib directly targets the hyperactive JAK-STAT signaling pathway, a hallmark of myelofibrosis, **BMS-986158** targets the downstream transcriptional machinery that drives the production of inflammatory cytokines and other disease-promoting



factors.[5] Preclinical studies have suggested that this dual-pronged attack could lead to a more profound and durable response.[4]

### **Clinical Efficacy of Combination Therapy**

The CA011-023 trial (NCT04817007) is a phase 1/2 study evaluating the safety and efficacy of **BMS-986158** in combination with ruxolitinib in treatment-naïve patients with myelofibrosis (Part 1A) and with fedratinib in patients with relapsed or refractory disease.[6] The primary endpoints of the dose-escalation phase include safety, tolerability, and the determination of the recommended phase 2 dose.[7] Secondary endpoints include spleen volume reduction (SVR).

Initial results from Part 1A of the study have been encouraging, demonstrating a significant reduction in spleen volume for patients receiving the combination therapy.

Table 1: Spleen Volume Reduction (SVR) in Ruxolitinib-Naïve Myelofibrosis Patients Treated with **BMS-986158** and Ruxolitinib (CA011-023, Part 1A)

| Timepoint | Percentage of Patients Achieving SVR<br>≥35% |
|-----------|----------------------------------------------|
| Week 12   | 83% (5 out of 6 patients)                    |
| Week 24   | 100% (6 out of 6 patients)                   |

Data from patients receiving **BMS-986158** at doses of 2.0 or 3.0 mg.[1]

These early findings suggest that the combination of **BMS-986158** and ruxolitinib can induce deep and sustained reductions in spleen size, a key indicator of treatment response in myelofibrosis.

# Safety and Tolerability

The combination of **BMS-986158** and ruxolitinib has shown a manageable safety profile in the CA011-023 trial. The most common treatment-related adverse events (TRAEs) were hematological, which is consistent with the known side effects of both drug classes.



Table 2: Grade 3/4 Treatment-Related Adverse Events (TRAEs) in Ruxolitinib-Naïve Myelofibrosis Patients Treated with **BMS-986158** and Ruxolitinib (CA011-023, Part 1A)

| Adverse Event    | Percentage of Patients (n=11) |
|------------------|-------------------------------|
| Thrombocytopenia | 45% (5 patients)              |
| Anemia           | 9% (1 patient)                |
| Neutropenia      | 9% (1 patient)                |
| Hypertension     | 9% (1 patient)                |

Data as of September 2, 2022.[1]

Dose-limiting toxicities (DLTs) were observed in two patients in this arm of the study, both of which were thrombocytopenia.[1] These events were generally manageable with dose modifications.

# **Experimental Protocols**

CA011-023 Clinical Trial (Part 1A)

- Study Design: This is a phase 1/2, open-label, dose-escalation and dose-expansion study.
- Patient Population: The trial enrolled adult patients (18 years or older) with a diagnosis of primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF who were intermediate- or high-risk and had not previously been treated with a JAK inhibitor.
   [8]
- Treatment Regimen: Patients received oral **BMS-986158** at escalating doses (2.0, 3.0, and 3.75 mg) once daily for 5 days followed by 2 days off, in combination with oral ruxolitinib at a starting dose of 15 mg twice daily.[7]
- Assessments: Spleen volume was assessed by magnetic resonance imaging (MRI) or computed tomography (CT) at baseline and at specified intervals during the study. Safety was monitored through the recording of adverse events, laboratory tests, and physical examinations.



## Visualizing the Mechanisms and Workflow

To better understand the scientific basis and practical application of this combination therapy, the following diagrams illustrate the key signaling pathways, the clinical trial workflow, and the synergistic relationship between **BMS-986158** and ruxolitinib.



Click to download full resolution via product page

Caption: Dual inhibition of the JAK-STAT and BET pathways.





Click to download full resolution via product page

Caption: Workflow of the CA011-023 clinical trial.





Click to download full resolution via product page

Caption: Synergistic targeting of myelofibrosis pathways.

#### **Conclusion and Future Directions**

The combination of **BMS-986158** and ruxolitinib represents a promising strategy in the treatment of myelofibrosis. By targeting two distinct but interconnected pathways, this combination therapy has the potential to induce deeper and more durable responses than are achievable with JAK inhibitor monotherapy. The early data from the CA011-023 trial are encouraging, demonstrating significant spleen volume reduction and a manageable safety profile. Further investigation in the ongoing dose-expansion phase of the trial will be crucial to confirm these findings and to fully elucidate the clinical benefit of this novel combination therapy. The development of such combination approaches marks a significant step forward in the quest for more effective and disease-modifying treatments for patients with myelofibrosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. The Functions of BET Proteins in Gene Transcription of Biology and Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 4. news.cancerconnect.com [news.cancerconnect.com]
- 5. onclive.com [onclive.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Leveraging JAK-STAT regulation in myelofibrosis to improve outcomes with allogeneic hematopoietic stem-cell transplant PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myeloproliferative neoplasms and the JAK/STAT signaling pathway: an overview |
   Hematology, Transfusion and Cell Therapy [htct.com.br]
- To cite this document: BenchChem. [Combination Therapy of BMS-986158 and Ruxolitinib Shows Promise in Myelofibrosis Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606289#bms-986158-in-combination-with-jak-inhibitors-like-ruxolitinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com